3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
3-Benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its core 2H-chromen-2-one structure is modified at positions 3 (benzyl), 6 (chloro), 7 (hydroxy), 8 [(2-ethylpiperidinyl)methyl], and 4 (methyl). The piperidinylmethyl group at position 8 introduces nitrogen-containing heterocyclic functionality, which may enhance bioavailability or target-specific interactions.
Properties
Molecular Formula |
C25H28ClNO3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H28ClNO3/c1-3-18-11-7-8-12-27(18)15-21-23(28)22(26)14-19-16(2)20(25(29)30-24(19)21)13-17-9-5-4-6-10-17/h4-6,9-10,14,18,28H,3,7-8,11-13,15H2,1-2H3 |
InChI Key |
PSQOCDMLJRKTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Piperidinylmethyl Group Addition: The piperidinylmethyl group can be added through a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Coupling: Formation of biaryl compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is critical for modulating activity. Key analogs include:
Variations at Position 6
The 6-chloro substituent in the target compound contrasts with amino or nitro groups in analogs:
- Key Insight: Chlorine at position 6 (target compound) likely enhances electron-withdrawing effects and stability compared to amino/nitro groups, which may influence metabolic resistance .
Piperidine/Piperazine Derivatives
Piperidine and piperazine rings are common in medicinal chemistry:
- Key Insight : Piperidine derivatives (target compound) may favor CNS targets, while piperazine analogs could improve aqueous solubility for systemic applications .
Biological Activity
The compound 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a member of the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a coumarin backbone with various substituents that influence its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications. The following sections detail its anticancer activity, mechanisms of action, and comparative studies with other compounds.
Anticancer Activity
Research has demonstrated that derivatives of coumarins exhibit significant anticancer properties. In vitro studies have shown that 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can inhibit the growth of various cancer cell lines.
Case Studies and Findings
-
Menasinakai et al. (2022) reported that similar coumarin derivatives exhibited IC50 values indicating effective cytotoxicity against human prostate cancer cell lines (PC3 and DU145). The compound showed a dose-dependent reduction in cell viability, particularly at concentrations ranging from 31.5 to 500 µg/ml .
Concentration (µg/ml) PC3 Cell Viability (%) DU145 Cell Viability (%) 31.5 92.20 81.94 62.5 75.60 65.73 125 72.25 56.17 250 60.12 49.23 500 48 40 - Mechanisms of Action : The cytotoxic effects are believed to arise from the induction of apoptosis and cell cycle arrest, particularly in the G0/G1 phase . The compound's ability to cause chromatin condensation and DNA damage was also noted.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the coumarin structure significantly affect biological activity. For instance:
- The presence of halogen substitutions enhances cytotoxicity.
- Alkyl chain variations in the piperidine moiety influence the binding affinity to cancer cell receptors.
Comparative Analysis
A comparison with other coumarin derivatives reveals that while many exhibit anticancer properties, 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one shows enhanced potency due to its unique structural features.
| Compound Name | IC50 (µg/ml) PC3 | IC50 (µg/ml) DU145 |
|---|---|---|
| 3-benzyl... | 40.1 ± 7.9 | 98.14 ± 48.3 |
| Other Coumarin Derivative A | 32.01 ± 3.2 | 35.22 ± 1.9 |
| Other Coumarin Derivative B | Higher than above | Higher than above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
